4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of “4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile” consists of a thiadiazole ring attached to a benzenecarbonitrile via an oxygen atom. The molecular weight of the compound is 203.22.Scientific Research Applications
Molecular Organization and Aggregation
Molecular Organization in Bilayer Systems : Thiadiazole derivatives have been studied for their effects on the molecular organization in lipid bilayer systems, demonstrating their ability to interact with lipid multilayers and influence fluorescence emission characteristics related to molecular aggregation (Kluczyk et al., 2016)(Kluczyk et al., 2016).
Molecular Aggregation : The effects of solvent on molecular aggregation have been observed in thiadiazole derivatives, indicating that structural elements such as alkyl substituents significantly influence aggregation processes (Matwijczuk et al., 2016)(Matwijczuk et al., 2016).
Antiproliferative and Antimicrobial Properties
Antiproliferative-Antimicrobial Properties : Schiff bases derived from thiadiazole compounds exhibit DNA protective abilities and strong antimicrobial activity, showing potential for utilization in chemotherapy strategies with minimum cytotoxicity against cancer cells (Gür et al., 2020)(Gür et al., 2020).
Applications in Organic Solar Cells and Electrochromics
Organic Solar Cells : Thiadiazole-based compounds have been employed in the design of donor-acceptor copolymers for organic solar cells, demonstrating potential for high-performance solar cells due to favorable bandgap and structural features (Ma et al., 2013)(Ma et al., 2013).
Electrochromics : Thiadiazole derivatives have been explored in the development of electrochromic materials, showing promise for applications requiring color change and optical contrast in the near-infrared region (Ming et al., 2015)(Ming et al., 2015).
Mechanism of Action
Target of Action
4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile, also known as TBOA, is a novel organic compound that belongs to the class of benzenecarbonitriles . These materials are used in a variety of applications, including light-emitting diodes and solar cells.
Mode of Action
This suggests that TBOA may interact with its targets by accepting electrons, which could result in the emission of light
Properties
IUPAC Name |
4-(thiadiazol-5-yloxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c10-5-7-1-3-8(4-2-7)13-9-6-11-12-14-9/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSMLUJOUIXVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CN=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478080-09-0 |
Source
|
Record name | 4-(1,2,3-thiadiazol-5-yloxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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